(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine
Overview
Description
(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine: is a chemical compound with the molecular formula C11H16F2N . It consists of a butan-2-yl group attached to a (2,4-difluorophenyl)methyl group, which is further connected to an amine group. This compound is of interest in various scientific research applications due to its unique structure and properties.
Mechanism of Action
Target of Action
The primary targets of the compound (Butan-2-yl)[(2,4-difluorophenyl)methyl]amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
As research progresses, it is expected that the affected pathways and their downstream effects will be identified .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As research progresses, these effects will be identified and characterized, providing valuable information about the compound’s potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, influencing their activity and altering metabolic pathways . The nature of these interactions involves both covalent and non-covalent bonding, which can lead to changes in enzyme conformation and function.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, particularly those involving the MAPK/ERK pathway . This compound can modulate gene expression by acting on transcription factors, leading to changes in cellular metabolism and function. Additionally, it has been found to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular events . This binding can result in the inhibition or activation of enzymes, such as kinases and phosphatases, which play crucial roles in cell signaling. Furthermore, it can alter gene expression by interacting with DNA and RNA polymerases, leading to changes in protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and memory in rodents . At higher doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It has been found to accumulate in the liver and kidneys, where it exerts its primary effects . Additionally, it can cross the blood-brain barrier, allowing it to influence central nervous system functions .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to these compartments . In the mitochondria, it can affect energy production and apoptosis, while in the nucleus, it can modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(2,4-difluorophenyl)methyl]amine typically involves the following steps:
Preparation of the (2,4-difluorophenyl)methylamine: : This can be achieved by reacting 2,4-difluorobenzaldehyde with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation: : The resulting (2,4-difluorophenyl)methylamine is then alkylated with butan-2-yl bromide to form the final product.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be performed to obtain derivatives with different functional groups.
Substitution: : Nucleophilic substitution reactions can be carried out to replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Nucleophiles like halides and sulfonates are used in substitution reactions.
Major Products Formed
Oxidation: : Formation of corresponding oxo-compounds.
Reduction: : Derivatives with different functional groups.
Substitution: : Compounds with substituted amine groups.
Scientific Research Applications
(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine: has various applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine: can be compared with other similar compounds, such as:
Butan-2-ylmethylamine: : Similar structure but lacks the difluorophenyl group.
2,4-Difluorophenylmethylamine: : Lacks the butan-2-yl group.
Butan-2-yl(phenyl)methylamine: : Similar but with a non-fluorinated phenyl group.
This compound .
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]butan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N/c1-3-8(2)14-7-9-4-5-10(12)6-11(9)13/h4-6,8,14H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOSZLFAANMAOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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